Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate is a useful research compound. Its molecular formula is C19H18ClF3N2O3 and its molecular weight is 414.81. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a broad spectrum of trifluoromethyl heterocycles, highlighting its potential in creating diverse chemical structures. Rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions facilitate the production of trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines from this diazoketoester, showcasing its utility in synthetic organic chemistry (Honey et al., 2012).
Synthesis Techniques
Synthesis methods for related chemical compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, involve the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine. This process exemplifies the synthesis of complex molecules from simpler precursors, underscoring the importance of ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate in facilitating chemical transformations (Dawadi & Lugtenburg, 2011).
Antimicrobial Activity
The compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been synthesized and characterized for its potential in antimicrobial applications. This highlights the broader applicability of related compounds in medical and pharmaceutical research, aiming to address challenges in treating infections (Kariyappa et al., 2016).
Analytical and Spectroscopic Applications
Ethyl chloroformate derivatives of amino acids, including those with trifluoroethyl groups, demonstrate strong peaks in both positive and negative chemical ionization modes of gas chromatography/mass spectrometry. This property is crucial for the sensitive detection of these derivatives, indicating the significance of this compound and its derivatives in analytical chemistry (Vatankhah & Moini, 1994).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-methylphenyl)methylamino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-3-28-18(27)15(16-14(20)8-13(10-24-16)19(21,22)23)17(26)25-9-12-6-4-11(2)5-7-12/h4-8,10,15H,3,9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANWNRTFRLMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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